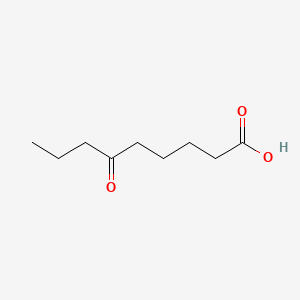

6-Oxononanoic acid

Description

Significance of Oxo Fatty Acids as Metabolites and Synthetic Intermediates

Oxo fatty acids are involved in various metabolic pathways. frontiersin.org For instance, they are produced by gut bacteria from polyunsaturated fatty acids. frontiersin.org In the human body, fatty acid metabolism is crucial for energy production, with fatty acids being broken down to generate ATP. wikipedia.org This process, known as beta-oxidation, occurs in the mitochondria. nih.gov Some OFAs have been shown to possess biological activities, such as modulating inflammation and regulating cell growth. ontosight.ai

From a synthetic chemistry perspective, OFAs are valuable intermediates. researchgate.net The presence of both a ketone and a carboxylic acid group allows for a variety of chemical modifications. mdpi.com For example, the ketone can be reduced to a secondary alcohol, and the carboxylic acid can be esterified. mdpi.com This versatility makes them useful building blocks for creating more complex molecules, including polymers and other functionalized materials. oup.comrsc.org Researchers are exploring methods to produce OFAs through biocatalytic processes, which could offer more sustainable and selective routes compared to traditional chemical synthesis. researchgate.net

Classification of 6-Oxononanoic Acid as a Medium-Chain Oxo Fatty Acid

This compound is classified as a medium-chain oxo fatty acid. ontosight.aihmdb.ca Its structure consists of a nine-carbon chain, which places it in the category of medium-chain fatty acids (typically defined as having an aliphatic tail of 6 to 12 carbons). hmdb.cahmdb.ca The "6-oxo" designation indicates that the ketone group is located at the sixth carbon atom of the nonanoic acid backbone. ontosight.ai

This specific structure gives this compound its characteristic chemical properties. ontosight.ai It is a primary metabolite, meaning it is directly involved in the normal growth, development, and reproduction of an organism. hmdb.ca

Overview of Academic Research Perspectives on Functionalized Fatty Acids

The field of functionalized fatty acids is an active area of research. Scientists are interested in how the addition of different functional groups to fatty acid chains affects their physical, chemical, and biological properties. researchgate.net Functionalization can involve the introduction of hydroxyl groups, epoxy groups, or, as in the case of this compound, oxo groups. mdpi.comrsc.org

Research in this area is diverse. Some studies focus on the synthesis of novel functionalized fatty acids and their use in creating new materials, such as bio-based polyesters. oup.com Other research explores the biological roles of these molecules, investigating their potential as signaling molecules or their involvement in disease processes. nih.gov The development of greener methods for producing functionalized fatty acids, for instance through enzymatic or photochemical reactions, is also a significant research thrust. mdpi.comfrontiersin.org

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Registry Number | 4144-58-5 | bldpharm.comguidechem.com |

| Molecular Formula | C9H16O3 | bldpharm.comguidechem.com |

| Molecular Weight | 172.22 g/mol | bldpharm.com |

| Density | 1.02 g/cm³ | guidechem.com |

| Boiling Point | 323.796°C at 760 mmHg | |

| Flash Point | 163.839°C | |

| IUPAC Name | This compound | guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-5-8(10)6-3-4-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQPWIWDPJRIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961686 | |

| Record name | 6-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-58-5 | |

| Record name | 6-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Identification of 6 Oxononanoic Acid and Its Biological Derivatives

Detection and Characterization of 6-Oxononanoylcarnitine as a Carnitine Ester of 6-Oxononanoic Acid

6-Oxononanoylcarnitine is recognized as the carnitine ester of this compound. hmdb.ca Acylcarnitines are a class of organic compounds that result from the esterification of a fatty acid with carnitine. hmdb.ca The primary function of acylcarnitines is to facilitate the transport of acyl-groups, which include organic and fatty acids, from the cytoplasm into the mitochondria for the process of beta-oxidation, which is crucial for energy production. hmdb.cawikipedia.org

Based on its chemical structure, 6-oxononanoylcarnitine is classified as a medium-chain acylcarnitine, as its acyl group contains six to thirteen carbon atoms. hmdb.ca The formation of medium-chain acylcarnitines can occur through two main pathways: esterification with L-carnitine or via the peroxisomal metabolism of longer-chain acylcarnitines. hmdb.ca The general function of carnitine and its esters is essential for the metabolism of fatty acids and the regulation of mitochondrial enzymes. mdpi.combevital.no

While the existence and general classification of 6-oxononanoylcarnitine are established, specific details regarding its detection and in-depth characterization in various biological samples are not extensively documented in the reviewed literature.

Isolation of 2-Hydroxy-6-Oxononanoic Acid as a Microbial Metabolite

Research has led to the successful isolation of 2-hydroxy-6-oxononanoic acid from microbial sources. Specifically, this compound has been identified as a metabolite in cultures of Pseudomonas species. asm.orgcnjournals.com Its formation is a result of the metabolic breakdown of n-propylbenzene, where it appears as a ring fission product. asm.orgcnjournals.com The isolation of this hydroxylated derivative of this compound highlights the role of microorganisms in the biotransformation of aromatic hydrocarbons.

Table 1: Isolation of 2-Hydroxy-6-Oxononanoic Acid

| Compound | Source Organism | Substrate | Metabolic Process | Reference |

| 2-Hydroxy-6-oxononanoic acid | Pseudomonas sp. | n-Propylbenzene | Ring fission | asm.orgcnjournals.com |

Analytical Methodologies for the Identification of Oxononanoic Acid Isomers in Complex Biological Matrices

The identification and quantification of oxononanoic acid isomers in complex biological samples present analytical challenges due to their structural similarities and often low concentrations. However, several advanced analytical techniques have been effectively employed for this purpose. The primary methods rely on chromatographic separation coupled with mass spectrometric detection. ontosight.aiontosight.ai

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds, including oxo fatty acids. ontosight.ai To enhance volatility and improve chromatographic separation, oxononanoic acids are often derivatized before analysis. aocs.org This derivatization can involve methylation to form fatty acid methyl esters (FAMEs). aocs.org In the analysis of different oxononanoic acid isomers, such as 4-oxononanoic acid in grape musts, GC coupled with negative chemical ionization mass spectrometry (GC-NCI-MS) has been utilized, demonstrating high sensitivity with detection limits in the µg/L range. acs.orgacs.orgfigshare.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become an indispensable technique for the analysis of non-volatile and thermally labile compounds in complex matrices. ontosight.airesearchgate.net This method offers high sensitivity and specificity, making it suitable for detecting trace levels of oxo fatty acids in biological fluids. nih.gov For instance, a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method was developed for the detection and quantification of various saturated oxo fatty acids in milk. nih.govresearchgate.net Derivatization can also be employed in LC-MS/MS to enhance ionization and improve detection limits, as demonstrated by the use of charge-reversal derivatization for dicarboxylic acids. longdom.org

The choice of analytical methodology often depends on the specific isomer of interest, the complexity of the biological matrix, and the required sensitivity of the assay.

Table 2: Analytical Methodologies for Oxononanoic Acid Isomers

| Analytical Technique | Sample Matrix | Derivatization | Key Findings | Reference(s) |

| GC-NCI-MS | Grape musts | Not specified | Identified and quantified 4-oxononanoic acid. | acs.orgacs.orgfigshare.com |

| GC-MS | Cheese | Picolinyl esters | Identified fifteen different unsaturated oxo fatty acids. | cambridge.org |

| LC-HRMS | Milk | None | Detected and quantified families of oxostearic and oxopalmitic acids. | nih.govresearchgate.net |

| LC-MS/MS | General biological fluids | Charge-reversal derivatization (for dicarboxylic acids) | Enhanced sensitivity for dicarboxylic acid quantification. | longdom.org |

Biosynthesis and Biotransformation Pathways Involving 6 Oxononanoic Acid Metabolites

Enzymatic Formation of 6-Oxononanoylcarnitine.hmdb.ca

6-Oxononanoylcarnitine is an acylcarnitine, specifically an ester of 6-oxononanoic acid and carnitine. The primary function of acylcarnitines is to facilitate the transport of acyl-groups, such as fatty acids and organic acids, from the cytoplasm into the mitochondria for energy production via beta-oxidation. 6-Oxononanoylcarnitine is classified as a medium-chain acylcarnitine (MCAC).

Role of Carnitine Octanoyltransferase (CrOT) in Medium-Chain Acylcarnitine Synthesis.hmdb.ca

The synthesis of medium-chain acylcarnitines, which includes those with chain lengths from C5 to C12, is primarily carried out in peroxisomes by the enzyme Carnitine Octanoyltransferase (CrOT). plos.org CrOT (EC 2.3.1.137) is a peroxisomal enzyme that catalyzes the reversible transfer of an acyl group from a medium-chain acyl-CoA to L-carnitine, producing a medium-chain acylcarnitine and Coenzyme A (CoA). frontiersin.orgfrontiersin.orgwikipedia.org This process allows medium-chain fatty acids generated in the peroxisome to be transported to the mitochondria for further metabolism. frontiersin.orgfrontiersin.org

While CrOT has a known affinity for substrates like octanoyl-CoA, its role extends to a range of medium-chain acyl-CoAs. plos.orgfrontiersin.orgwikipedia.org The enzyme is crucial for moving these acyl groups out of the peroxisome, which would otherwise accumulate. plos.org In engineered yeast cells, expressing CrOT was shown to unblock the β-oxidation pathway by transporting accumulated medium-chain acyl-CoAs out of the peroxisomes as carnitine esters. plos.org The formation of 6-oxononanoylcarnitine is therefore attributed to the action of CrOT on 6-oxononanoyl-CoA within the peroxisome.

Table 1: Key Enzyme in 6-Oxononanoylcarnitine Synthesis

| Enzyme | EC Number | Location | Function | Relevance to this compound |

|---|

Microbial Metabolism and Degradation Pathways Yielding Hydroxylated this compound Derivatives.plos.orgfrontiersin.org

Microorganisms have evolved diverse metabolic pathways to degrade complex organic molecules, including aromatic hydrocarbons. The breakdown of these compounds often involves ring-opening reactions that yield a variety of aliphatic acid intermediates, including hydroxylated derivatives of this compound. researchgate.netasm.org

Investigation of Ring Fission Products from Aromatic Hydrocarbon Degradation.plos.orgfrontiersin.org

Research into the microbial degradation of alkyl-substituted aromatic hydrocarbons has identified several key intermediates. Strains of Pseudomonas species have been shown to metabolize n-propylbenzene and isobutylbenzene (B155976) through different oxidative pathways. researchgate.netasm.org

One significant finding is the formation of hydroxylated oxoacids from the ring fission of these aromatic compounds.

From n-propylbenzene: Pseudomonas species were found to produce 2-hydroxy-6-oxononanoic acid as a ring fission product. asm.org

From isobutylbenzene: The same strains oxidized isobutylbenzene to yield (+)-2-hydroxy-8-methyl-6-oxononanoic acid. researchgate.net

The formation of these compounds points to a complex series of enzymatic reactions, including initial oxidation of the aromatic ring and subsequent cleavage. researchgate.netasm.org

Coexistence of Diverse Metabolic Pathways in Microbial Systems.plos.orgfrontiersin.org

The metabolism of a single compound like n-propylbenzene by Pseudomonas species demonstrates the presence of multiple, coexisting degradation pathways. asm.org These bacteria were observed to oxidize n-propylbenzene not only to the aliphatic 2-hydroxy-6-oxononanoic acid but also to 3-n-propylcatechol via oxidation of the aromatic nucleus. asm.org This indicates that the microbial system can attack the substrate in different ways, leading to a variety of metabolic intermediates that are channeled into central metabolism. pjoes.com

Table 2: Microbial Degradation Products of Aromatic Hydrocarbons

| Aromatic Substrate | Microbial Species | Key Ring Fission Product |

|---|---|---|

| n-Propylbenzene | Pseudomonas sp. | 2-hydroxy-6-oxononanoic acid asm.org |

General Principles of Fatty Acid Functionalization and Cleavage in Biological Systems Relevant to Oxoacid Formation.wikipedia.orgresearchgate.netresearchgate.netresearchgate.netdiva-portal.org

The formation of oxoacids like this compound is governed by fundamental principles of fatty acid metabolism, which involve enzymatic reactions that introduce functional groups and cleave carbon-carbon bonds. researchgate.netrsc.org

Fatty acids, which are long aliphatic chains with a carboxylic acid group, can undergo numerous modifications through both enzymatic and non-enzymatic reactions. researchgate.netdiva-portal.org Enzymatic functionalization is a key process for altering the chemical properties of these molecules. Oxygenases, including dioxygenases and monooxygenases, play a critical role by introducing oxygen atoms into the fatty acid chain, leading to hydroxylated derivatives. researchgate.net These hydroxylated fatty acids can then be further oxidized to form keto acids (oxoacids) by the action of dehydrogenases.

Another critical process is the cleavage of fatty acid chains.

Beta-oxidation: This is a primary pathway for fatty acid degradation in both peroxisomes and mitochondria. frontiersin.org The cycle involves a series of four reactions that shorten the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA. One of the intermediates in this cycle is a β-ketoacyl-CoA, demonstrating a direct route to the formation of an oxo group on a fatty acid chain.

Oxidative cleavage: This process involves the breaking of carbon-carbon double bonds within unsaturated fatty acids to produce smaller aldehydes and carboxylic acids. rsc.org While this typically applies to unsaturated fatty acids, similar oxidative mechanisms can lead to chain cleavage in saturated fatty acids after initial functionalization.

The formation of this compound in biological systems can be conceptualized as a result of these principles. A longer-chain fatty acid could undergo partial or modified β-oxidation, or it could be hydroxylated at the C6 position and subsequently oxidized to a ketone by a dehydrogenase, resulting in the formation of this compound. ontosight.ai

Table 3: Relevant Compounds in Biosynthesis and Biotransformation

| Compound Name |

|---|

| This compound |

| 6-Oxononanoylcarnitine |

| Carnitine |

| Octanoyl-CoA |

| Coenzyme A |

| 2-hydroxy-6-oxononanoic acid |

| (+)-2-hydroxy-8-methyl-6-oxononanoic acid |

| n-Propylbenzene |

| Isobutylbenzene |

| 3-n-propylcatechol |

| Acetyl-CoA |

Synthetic Methodologies for 6 Oxononanoic Acid and Analogues

Chemical Synthesis Approaches to Oxoacids of Nonane (B91170) Backbone

Chemical methods for synthesizing oxoacids with a nonane structure often rely on well-established reactions such as nucleophilic substitution and oxidation. These strategies provide versatile routes to a range of oxo-substituted fatty acids.

Nucleophilic Substitution and Ketonic Cleavage in Related Oxononanoic Acid Synthesis

A common strategy for the synthesis of oxoacids involves nucleophilic substitution followed by ketonic cleavage. For instance, the synthesis of 7-methyl-8-oxononanoic acid has been achieved using 2-methyl acetoacetate (B1235776) and 6-bromohexanoate (B1238239) as starting materials. researchgate.net This reaction proceeds via a nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the final keto acid. researchgate.net The yield of this particular synthesis was reported to be as high as 81% under optimized conditions, which included specific molar ratios of reactants and controlled reaction times and temperatures. researchgate.net

Similarly, the synthesis of other related compounds, such as 9-(benzyloxy)-9-oxononanoic acid, can be accomplished through nucleophilic substitution reactions. This approach highlights the versatility of using halogenated fatty acid derivatives as precursors for introducing various functional groups. Another example involves the reaction of the enolate anion of a cyclopropyl (B3062369) ketone with ethyl 7-bromoheptanoate, demonstrating the utility of nucleophilic substitution in building the carbon skeleton of oxononanoic acid derivatives. oup.com

Oxidation Reactions for Introducing Ketone Functional Groups in Fatty Acid Chains

Oxidation reactions are a direct method for introducing ketone functionalities into fatty acid chains. The β-oxidation pathway, a fundamental metabolic process, involves the oxidation of a secondary alcohol to a ketone. libretexts.org This biological process can be mimicked in chemical synthesis. For example, 4-oxononanoic acid can be synthesized by the oxidation of 4-hydroxynonanoic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

The decomposition of hydroperoxides, which are primary oxidation products of fatty acids, can also lead to the formation of keto-acids. aocs.org This process involves the homolytic cleavage of the hydroperoxide group to form an alkoxyl radical, which can then be converted to a keto group. aocs.org Furthermore, the oxidative cleavage of unsaturated fatty acids like oleic acid can produce dicarboxylic acids, which are related to oxoacids. mdpi.com

Biocatalytic and Enzymatic Synthesis Routes to Functionalized Fatty Acids

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing functionalized fatty acids. Enzymes such as alcohol dehydrogenases, lipases, and monooxygenases are employed to perform specific transformations under mild reaction conditions. researchgate.netwur.nl

Enzymatic Reduction Strategies for Oxoacids Utilizing Alcohol Dehydrogenases and Carbonyl Reductases

Alcohol dehydrogenases (ADHs) and carbonyl reductases are key enzymes in the synthesis and modification of oxoacids. nih.gov They catalyze the reversible reduction of ketones to their corresponding secondary alcohols. researchgate.netnih.gov This is a crucial step in many biocatalytic cascades and can be used to produce chiral hydroxy acids from prochiral ketones with high enantioselectivity. researchgate.net

For example, ADHs are widely used for the stereoselective reduction of various ketones, and their application can be coupled with cofactor regeneration systems to improve efficiency. nih.govdoi.org The reduction of a ketone group can be the final step in a multi-enzyme pathway to produce a desired chiral alcohol. researchgate.net

Multistep Enzymatic Cascades for the Production of Functionalized Fatty Acid Derivatives

Multistep enzymatic cascades have emerged as a powerful tool for the synthesis of complex functionalized fatty acids from simple precursors. researchgate.netsciepublish.com These one-pot reactions combine multiple enzymatic steps to improve efficiency and reduce waste. sciepublish.com

A notable example is the conversion of linoleic acid to 9-oxononanoic acid. researchgate.net This process utilizes a cascade involving a lipoxygenase and a hydroperoxide lyase. researchgate.net The lipoxygenase first introduces a hydroperoxide group into the fatty acid, which is then cleaved by the hydroperoxide lyase to yield the desired 9-oxononanoic acid. researchgate.net Another complex cascade involves the transformation of oleic acid into C9 bifunctional compounds through a four-enzyme system including a hydratase, an alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, and a lipase (B570770). sciepublish.com Such cascades highlight the potential of biocatalysis to create valuable chemicals from renewable feedstocks. nih.gov

Optimization of Biocatalytic Reaction Parameters, including Substrate Concentration and Enzyme Co-application

To maximize the yield and efficiency of biocatalytic processes, optimization of various reaction parameters is crucial. This includes factors such as substrate concentration, enzyme concentration, temperature, pH, and the co-application of different enzymes. researchgate.netmdpi.com

For instance, in the enzymatic hydrolysis of oils to produce fatty acids, the concentration of the lipase and the water-to-oil ratio significantly impact the reaction rate and yield. researchgate.net Increasing the enzyme concentration can lead to higher hydrolysis rates by increasing the contact between the substrate and the enzyme's active sites. researchgate.net In the production of trans-2-decenoic acid, optimization of substrate feeding concentration, inducer concentration, and the concentration of cofactors like MnCl₂ led to a significant increase in product titer. mdpi.com The use of "combi-lipases," a mixture of different lipases, has also been shown to improve the efficiency of oil hydrolysis. mdpi.com

Interactive Data Table: Factors Influencing Biocatalytic Synthesis

| Parameter | Influence on Reaction | Example | Reference(s) |

| Substrate Concentration | Affects reaction rate and can lead to substrate inhibition at high concentrations. | Optimization of decanoic acid feed for trans-2-decenoic acid production. | mdpi.com |

| Enzyme Concentration | Higher concentration generally increases reaction rate but also cost. | Optimal lipase concentration for ethylhexyl fatty acid ester synthesis was found to be 2.5% (w/w). | researchgate.net |

| Co-application of Enzymes | Can enable complex multi-step reactions and improve overall efficiency. | Co-application of lipoxygenase and hydroperoxide lyase for 9-oxononanoic acid synthesis. | researchgate.net |

| Temperature | Affects enzyme activity and stability, with an optimal temperature for each enzyme. | Optimal temperature for ethylhexyl fatty acid ester synthesis was 75 °C. | researchgate.net |

| pH | Influences enzyme activity and the ionization state of substrates and products. | pH profiles of alcohol dehydrogenase and aldehyde dehydrogenase were determined to find a compatible range for a coupled reaction. | doi.org |

Metabolic Roles of 6 Oxononanoic Acid Metabolites in Biological Systems

Contribution of 6-Oxononanoylcarnitine to Intracellular Acyl-Group Transport and Beta-Oxidation

The transport of fatty acids into the mitochondrial matrix is a critical, rate-limiting step for their breakdown via beta-oxidation. This process is facilitated by carnitine, a quaternary ammonium (B1175870) compound that acts as a carrier for acyl groups across the inner mitochondrial membrane. lumenlearning.comnih.govmdpi.com Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm. aocs.org The acyl group is then transferred to carnitine by the enzyme carnitine palmitoyltransferase I (CPT1), forming an acylcarnitine ester. lumenlearning.comaocs.org This molecule is subsequently transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). mdpi.comaocs.org Once inside the matrix, carnitine palmitoyltransferase II (CPTII) converts the acylcarnitine back to acyl-CoA, which can then enter the beta-oxidation spiral. lumenlearning.comaocs.org

6-Oxononanoylcarnitine is the carnitine ester of 6-oxononanoic acid. As an acylcarnitine, its primary role is to facilitate the transport of the this compound acyl group from the cytoplasm into the mitochondria for energy production through beta-oxidation. The presence of a keto group on the fatty acid chain introduces a unique structural feature. 6-Oxononanoylcarnitine is classified as a medium-chain acylcarnitine. The synthesis of medium-chain acylcarnitines occurs through esterification with L-carnitine or via the peroxisomal metabolism of longer-chain acylcarnitines, a process mediated by the enzyme carnitine octanoyltransferase (CrOT). nih.gov

The general process of beta-oxidation involves a cyclical series of four reactions that result in the shortening of the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. aocs.org This acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production. aocs.orgwikipedia.org The presence of the keto group on 6-oxononanoyl-CoA, the mitochondrial form of the fatty acid, means it enters a pathway that accommodates this modification. The metabolism of such keto-functionalized species is a key area of research for understanding variations in fatty acid oxidation.

| Molecule | Primary Role in Fatty Acid Metabolism |

| Carnitine | Transports long-chain fatty acids into the mitochondria for beta-oxidation. lumenlearning.comnih.govmdpi.com |

| Acyl-CoA | Activated form of a fatty acid, ready for transport or metabolism. aocs.org |

| 6-Oxononanoylcarnitine | Transports the this compound acyl group into the mitochondria. |

| Acetyl-CoA | End product of each beta-oxidation cycle, which then enters the citric acid cycle. aocs.orgwikipedia.org |

Investigation of Oxo-Fatty Acid Intermediates in Microbial Catabolism

Microorganisms exhibit remarkable metabolic diversity, capable of utilizing a wide array of organic compounds as carbon and energy sources, including hydrocarbons like alkanes. researchgate.net The microbial degradation of these compounds often involves the introduction of oxygen to form alcohols, aldehydes, and subsequently, fatty acids. researchgate.netunl.pt In some cases, this oxidation can occur at sub-terminal positions, leading to the formation of oxo-fatty acids as metabolic intermediates. researchgate.net

The catabolism of n-propylbenzene by certain Pseudomonas species, for instance, has been shown to produce 2-hydroxy-6-oxononanoic acid as a ring fission product, indicating that oxo-fatty acids are key intermediates in the breakdown of aromatic hydrocarbons. nih.gov Similarly, the microbial oxidation of n-alkanes can proceed through the formation of a secondary alcohol and a corresponding ketone. researchgate.net This ketone can then be further oxidized by a Baeyer–Villiger monooxygenase to form an ester, which is hydrolyzed to an alcohol and a carboxylic acid. researchgate.net

These pathways highlight the role of oxo-fatty acids as central intermediates in the microbial breakdown of complex organic molecules. The ability of microbes to process these keto-functionalized compounds is a testament to their enzymatic versatility. The enzymes involved, such as monooxygenases and esterases, are crucial for cleaving and modifying the hydrocarbon chains, eventually funneling the products into central metabolic pathways like beta-oxidation. researchgate.netnih.gov

| Microbial Process | Substrate | Key Intermediate | Enzymes Involved (Examples) |

| Alkane Degradation | n-Alkanes | Secondary Alcohols, Ketones, Esters | Alkane Hydroxylase, Baeyer–Villiger Monooxygenase, Esterase researchgate.net |

| Aromatic Hydrocarbon Degradation | n-Propylbenzene | 2-hydroxy-6-oxononanoic acid | Not specified in detail nih.gov |

| Fatty Aldehyde Metabolism | Fatty Aldehydes | Fatty Alcohols, Alkanes | Aldehyde Reductases, Aldehyde-deformylating oxygenase nih.govoup.com |

Fundamental Research on Fatty Acid Metabolism Pathways Involving Keto-Functionalized Species

Fundamental research into fatty acid metabolism continues to uncover the significance of modified fatty acids, including those with keto-functionalizations. This compound is structurally a medium-chain fatty acid with a ketone group. ontosight.ai Its metabolism is intertwined with standard fatty acid oxidation pathways but with specific enzymatic steps to handle the keto group.

The presence of a keto group on a fatty acid chain can influence its metabolic fate. Ketone bodies, such as acetoacetate (B1235776) and beta-hydroxybutyrate, are themselves keto-functionalized molecules produced from acetyl-CoA, primarily in the liver, during periods of fasting or low carbohydrate availability. nih.gov These serve as an alternative energy source for extrahepatic tissues. nih.govnih.gov While this compound is distinct from these ketone bodies, its structure places it within the broader class of keto-acids involved in energy metabolism.

The study of such compounds is also relevant to understanding certain metabolic disorders. For example, this compound has been identified as a metabolite involved in the peroxisomal beta-oxidation of very-long-chain fatty acids, and its dysregulation is associated with conditions like X-linked adrenoleukodystrophy. ontosight.ai Furthermore, research has shown that oxo-acids can be produced from the enzymatic cleavage of hydroperoxy fatty acids, which are themselves products of lipid peroxidation. For instance, 9-oxononanoic acid, a positional isomer of this compound, is formed from the cleavage of linoleic acid hydroperoxide and is a precursor for industrially relevant biopolymers. researchgate.net This highlights the diverse origins and fates of oxo-fatty acids in biological systems.

Continued investigation into the enzymes that recognize and process keto-fatty acids, their regulation, and their integration into the broader metabolic network is essential for a complete understanding of lipid biochemistry and its role in health and disease.

Advanced Analytical Techniques for Characterization and Quantification of 6 Oxononanoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, the polar nature and low volatility of 6-oxononanoic acid, due to its carboxylic acid and ketone functional groups, require a chemical derivatization step prior to GC analysis. nih.gov This process replaces active hydrogens on the polar groups with nonpolar moieties, increasing the analyte's volatility and improving its chromatographic behavior.

Common derivatization strategies involve silylation, which targets the acidic proton of the carboxylic acid group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. researchgate.net To specifically target the ketone group, reagents like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) can be employed to form a stable oxime derivative. researchgate.net In some methods, a two-step derivatization can be performed to modify both functional groups, ensuring optimal chromatographic performance. researchgate.net

Once derivatized, the analyte is introduced into the GC system, where it is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragments are detected, providing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov The fragmentation pattern can be compared against spectral libraries, such as those from NIST, for confirmation. nih.govresearchgate.net For related oxo-acids, GC-MS analysis has been successfully applied, demonstrating the technique's suitability for this class of compounds. nih.govepa.gov

Table 1: Potential Derivatization and GC-MS Fragmentation of this compound

| Derivative Type | Derivatizing Reagent(s) | Expected Change | Potential Characteristic Mass Fragments |

|---|---|---|---|

| Trimethylsilyl (TMS) ester | BSTFA or MSTFA | Derivatization of the carboxylic acid group. | [M-15]⁺ (loss of CH₃), fragments related to the silyl (B83357) group (e.g., m/z 73), and cleavage adjacent to the carbonyl group. |

| PFB-oxime, TMS-ester | 1. PFBHA 2. BSTFA | Derivatization of both ketone and carboxylic acid groups. | Fragments corresponding to the PFB moiety (m/z 181), and cleavage patterns influenced by both derivative groups. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for analyzing less volatile and thermally labile compounds like this compound, often without the need for derivatization. mdpi.comnih.gov The technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of mass spectrometry.

For the analysis of this compound, reversed-phase chromatography is commonly employed, using a C8 or C18 column to separate the analyte from complex sample matrices. lipidmaps.orgnih.gov The mobile phase typically consists of an aqueous component and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid to ensure the carboxylic acid is protonated for better retention. lipidmaps.org

Following chromatographic separation, the analyte is ionized, most commonly using electrospray ionization (ESI) in negative ion mode, which is highly effective for acidic compounds. nih.govlipidmaps.org In this mode, this compound is detected as the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 171.1. researchgate.net

For enhanced specificity and quantitative accuracy, tandem mass spectrometry (LC-MS/MS) is utilized. nih.gov In this approach, the precursor ion ([M-H]⁻) is selected and subjected to collision-induced dissociation (CID), generating specific product ions. The fragmentation of ω-oxoalkanoic acids typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂). lipidmaps.org Monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode allows for highly sensitive and selective quantification, even in complex biological samples like exhaled breath condensate. lipidmaps.orgnih.gov

Table 2: Typical LC-MS/MS Parameters for this compound Quantification

| Parameter | Value/Description |

|---|---|

| Chromatography | Reversed-Phase (e.g., C18 column) |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z 171.1 ([M-H]⁻) |

| Product Ions (Q3) | Characteristic fragments resulting from the loss of H₂O and/or CO₂. |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

High-Resolution Mass Spectrometry Approaches (e.g., FT-ICR-MS) for Structural Elucidation

High-resolution mass spectrometry (HRMS) offers exceptionally high resolving power and mass accuracy, making it an invaluable tool for the structural elucidation of unknown compounds and for analyzing highly complex samples. mdpi.com Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap-based MS can provide mass accuracy in the sub-parts-per-million (ppb) range. mdpi.comnih.gov

This level of accuracy allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (C₉H₁₆O₃), the theoretical exact mass of its deprotonated ion [M-H]⁻ is 171.1027. HRMS can easily distinguish this from other ions with the same nominal mass but different elemental compositions. nih.gov

HRMS is particularly powerful in "oxidative lipidomics" for identifying products of lipid oxidation, a class of compounds to which this compound belongs. nih.gov The ability of FT-ICR-MS to resolve thousands of chemical species in a single sample without prior chromatographic separation is a significant advantage in metabolomics research. nih.gov When coupled with liquid chromatography (LC-HRMS), it combines physical separation with highly accurate mass detection, providing two dimensions of specificity for confident identification of oxidized lipids and other metabolites in complex biological extracts. mdpi.com

Application of Spectroscopic Methods (NMR, IR) for Structural Confirmation

While mass spectrometry provides information on molecular weight and elemental composition, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the definitive confirmation of the molecular structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show two highly characteristic absorption bands for the carbonyl (C=O) groups. pg.edu.pl The carboxylic acid C=O stretch typically appears as a strong band around 1700-1725 cm⁻¹, while the ketone C=O stretch appears in a similar region, around 1715 cm⁻¹. The carboxylic acid also produces a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. pg.edu.pl Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. pg.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The protons alpha to the ketone (at C5 and C7) would appear as triplets around 2.4-2.7 ppm. The protons alpha to the carboxylic acid (at C2) would be a triplet at approximately 2.3-2.4 ppm. The remaining methylene (B1212753) (CH₂) groups in the chain would produce multiplets in the 1.2-1.7 ppm region. The acidic proton of the carboxyl group would appear as a broad singlet at a high chemical shift (>10 ppm), though its visibility depends on the solvent used.

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton. Two signals would be present in the carbonyl region: one for the carboxylic acid carbon (C1) around 175-180 ppm and one for the ketone carbon (C6) at a higher chemical shift, typically >200 ppm. The carbons adjacent to the carbonyls (C2, C5, C7) would appear between 30-45 ppm, while the other aliphatic carbons (C3, C4, C8, C9) would be found further upfield.

Together, these spectroscopic techniques provide complementary information that, combined with mass spectrometry data, allows for the unequivocal structural confirmation of this compound. nih.govfigshare.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group / Atom Position | Expected Signal/Frequency |

|---|---|---|

| Infrared (IR) | Carboxylic Acid O-H | ~2500-3300 cm⁻¹ (very broad) |

| Ketone C=O | ~1715 cm⁻¹ (strong) | |

| Carboxylic Acid C=O | ~1710 cm⁻¹ (strong) | |

| ¹³C NMR | C1 (-COOH) | ~179 ppm |

| C6 (>C=O) | ~210 ppm | |

| Aliphatic Carbons (C2-C5, C7-C9) | ~20-45 ppm | |

| ¹H NMR | H on C2 (-CH₂COOH) | ~2.35 ppm (triplet) |

| H on C5, C7 (-CH₂CO-) | ~2.45 ppm (triplets) | |

| Other Aliphatic Protons | ~1.3-1.7 ppm (multiplets) |

Academic Research on Derivatives and Analogues of 6 Oxononanoic Acid

Study of 6-Oxononanoylcarnitine within Acylcarnitine Research

6-Oxononanoylcarnitine is the carnitine ester of 6-oxononanoic acid. Its study is embedded within the broader field of acylcarnitine research, which is pivotal for diagnosing and understanding metabolic disorders.

Acylcarnitines are essential molecules that facilitate the transport of fatty acids from the cytoplasm into the mitochondria for energy production via β-oxidation. hmdb.ca The carnitine family is categorized based on the length of the fatty acid chain attached to carnitine. mdpi.com 6-Oxononanoylcarnitine, having a nine-carbon acyl group, is classified as a medium-chain acylcarnitine (MCAC), which includes those with acyl groups containing six to thirteen carbons. hmdb.ca

The synthesis of medium-chain acylcarnitines like 6-oxononanoylcarnitine is primarily handled by the enzyme carnitine octanoyltransferase (CrOT) in peroxisomes. hmdb.ca The analysis of acylcarnitine profiles, typically conducted using tandem mass spectrometry, is a cornerstone of newborn screening programs. nih.govmayocliniclabs.com These profiles can reveal abnormal accumulations of specific acylcarnitines, which are often indicative of inborn errors of metabolism, particularly fatty acid oxidation disorders. mayocliniclabs.comsouthtees.nhs.uk For instance, deficiencies in medium-chain acyl-coenzyme A dehydrogenase (MCAD) lead to an inability to metabolize medium-chain fatty acids, resulting in their accumulation. southtees.nhs.uk While specific research on 6-oxononanoylcarnitine's direct role as a biomarker is limited in the provided results, the study of MCAC profiles is critical for diagnosing conditions like MCAD deficiency, among other organic acid disorders. southtees.nhs.uknih.gov The interpretation of these profiles relies on pattern recognition of various acylcarnitine species rather than a single compound's concentration. mayocliniclabs.com

| Feature | Description |

| Compound | 6-Oxononanoylcarnitine |

| Classification | Medium-Chain Acylcarnitine (MCAC) hmdb.ca |

| Function | Transports this compound into mitochondria for β-oxidation. hmdb.ca |

| Synthesis | Synthesized by carnitine octanoyltransferase (CrOT) in peroxisomes. hmdb.ca |

| Analytical Method | Electrospray ionization tandem mass spectrometry. nih.govmayocliniclabs.com |

| Clinical Relevance | Part of acylcarnitine profiles used to diagnose inborn errors of metabolism. mayocliniclabs.comsouthtees.nhs.uk |

Research into Hydroxylated Derivatives of this compound, such as 2-Hydroxy-6-Oxononanoic Acid

Hydroxylated fatty acids are important metabolites in various biological pathways. Research into hydroxylated derivatives of this compound provides insight into microbial metabolism and biodegradation pathways.

One notable derivative is 2-hydroxy-6-oxononanoic acid. This compound has been identified as a metabolic byproduct in microbiological studies. Specifically, it was isolated from the culture broth of Pseudomonas species ( P. desmolytica S449B1 and P. convexa S107B1) grown on n-propylbenzene. asm.org In these bacteria, 2-hydroxy-6-oxononanoic acid is a ring fission product, suggesting a metabolic pathway for the degradation of aromatic compounds. asm.org The formation of this hydroxylated oxo acid, alongside other metabolites, pointed to the coexistence of two different metabolic pathways for n-propylbenzene in these strains. asm.org

Another related compound, 2-hydroxy-6-oxonona-2,4-dienedioate, has been identified as a metabolite in Escherichia coli. nih.gov While distinct from 2-hydroxy-6-oxononanoic acid, its presence underscores the role of such hydroxylated structures in bacterial metabolic networks. The synthesis of various hydroxynonanoic acids has been described to serve as standards for studying the enzymatic or microbiological oxidation of nonanoic acid. researchgate.net

| Derivative | Research Context | Organism(s) | Significance |

| 2-Hydroxy-6-oxononanoic acid | Metabolism of n-propylbenzene | Pseudomonas desmolytica, Pseudomonas convexa asm.org | Identified as a ring fission product, indicating a specific biodegradation pathway for aromatic compounds. asm.org |

| 2-Hydroxy-6-oxonona-2,4-dienedioate | General metabolism | Escherichia coli nih.gov | A related metabolite found in common bacteria, highlighting the presence of similar structures in metabolic pools. nih.gov |

General Methodologies for Enantioselective Transformations of Oxo Fatty Acids

The stereochemistry of fatty acids and their derivatives often dictates their biological activity. Consequently, developing methods for the enantioselective transformation of oxo fatty acids is a significant area of chemical research. These methods aim to produce optically pure compounds, which are crucial for studying biological functions and for the synthesis of complex natural products.

Several strategies have been developed to achieve enantioselectivity in reactions involving oxo fatty acids.

Biocatalysis: Enzymes are highly effective tools for stereoselective synthesis. Unspecific peroxygenases (UPOs) can catalyze the selective hydroxylation of fatty acids. nih.gov For instance, UPOs have been used for the in-chain hydroxylation of saturated fatty acids, which can then be over-oxidized to oxo acids. Subsequent reduction of these oxo acids using an alcohol dehydrogenase can regenerate the hydroxy fatty acids in a stereoselective manner. nih.gov Similarly, lipoxygenases are used for asymmetric oxygenation reactions. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries is a classic method for controlling stereochemistry. For example, the Evans asymmetric alkylation, which employs a chiral oxazolidinone auxiliary, has been used in the stereocontrolled synthesis of complex molecules like (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid. nih.gov Diastereoselective hydroxylation of a substrate attached to a chiral auxiliary using reagents like the Davis oxaziridine (B8769555) can yield products with high diastereomeric excess. beilstein-journals.org

Organocatalysis: Small organic molecules can act as catalysts to induce enantioselectivity. Imidazolidinone organocatalysts, for example, have been successfully used for the asymmetric synthesis of 3-hydroxy fatty acids from long-chain aldehydes via the enantioselective formation of terminal epoxides. mdpi.com

Diastereoselective Reductions: The reduction of a ketone function in a chiral molecule can be influenced by existing stereocenters. The diastereoselective reduction of chiral β,γ-unsaturated α-oxo esters using reducing agents like lithium tri-sec-butylborohydride (L-Selectride) has been shown to produce α-hydroxy esters with good diastereoselectivity. acs.orgacs.org

These methodologies provide a powerful toolkit for chemists to synthesize enantiomerically pure oxo fatty acid derivatives, enabling deeper investigations into their biological roles and applications.

| Methodology | Description | Example Application |

| Biocatalysis | Use of enzymes (e.g., peroxygenases, lipoxygenases, dehydrogenases) to catalyze stereoselective reactions. nih.govresearchgate.net | Enantioselective hydroxylation of fatty acids and reduction of oxo acids. nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.govbeilstein-journals.org | Evans asymmetric alkylation and diastereoselective hydroxylation using a Davis oxaziridine. nih.govbeilstein-journals.org |

| Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric transformations. mdpi.com | Asymmetric synthesis of 3-hydroxy fatty acids via enantioselective epoxidation catalyzed by an imidazolidinone. mdpi.com |

| Diastereoselective Reduction | Reduction of a prochiral ketone in a molecule that already contains a chiral center, leading to the preferential formation of one diastereomer. acs.orgacs.org | Reduction of chiral β,γ-unsaturated α-oxo esters to optically active α-hydroxy acids. acs.orgacs.org |

Future Directions and Emerging Research Avenues for 6 Oxononanoic Acid

Elucidation of Undiscovered Biosynthetic Pathways of 6-Oxononanoic Acid in Diverse Organisms

The precise biosynthetic pathways of this compound remain largely uncharted territory, presenting a significant opportunity for fundamental research. Currently, it is recognized as a metabolite in the peroxisomal beta-oxidation of very-long-chain fatty acids in mammals, a catabolic process rather than a de novo synthesis pathway. ontosight.ai The future elucidation of its dedicated biosynthetic routes in diverse life forms, from bacteria to plants and fungi, is a key research direction.

Emerging research suggests that microbial and plant kingdoms are rich sources of enzymes capable of producing a vast array of oxidized fatty acids, known as oxylipins. annualreviews.orgacs.orgfrontiersin.org For instance, the biosynthesis of the related compound, 9-oxononanoic acid, in plants is well-documented, arising from the cleavage of linoleic acid hydroperoxides by hydroperoxide lyase (HPL) as part of the lipoxygenase (LOX) pathway. scispace.commdpi.com

Future research will likely focus on identifying novel enzymes in bacteria, fungi, and plants that can generate this compound. Potential pathways to investigate include:

ω-5 Oxidation: Exploring microbial cytochrome P450 monooxygenases or dioxygenases for their ability to specifically oxidize nonanoic acid at the ω-5 position (C-6).

Alternative Substrate Cleavage: Investigating if hydroperoxide lyases in different organisms can cleave fatty acid hydroperoxides at alternative positions to yield a C9 oxo-acid with the carbonyl group at the C-6 position.

Reversed Beta-Oxidation: Exploring engineered microbes that utilize a reversed beta-oxidation cycle, which could potentially be tailored to produce medium-chain keto acids like this compound from simpler starting materials. nih.gov

Development of Novel Enzymatic Biotransformations Utilizing or Producing this compound

The development of enzymatic processes for chemical synthesis is a cornerstone of green chemistry. For this compound, novel biotransformations are an emerging area of research, focusing on both its production and its use as a substrate for other valuable molecules.

Production of this compound: A promising strategy for producing this compound involves the enzymatic oxidation of its corresponding alcohol, 6-hydroxynonanoic acid. Research on related molecules has demonstrated the efficacy of this approach. For example, alcohol and aldehyde dehydrogenases from Acinetobacter sp. (ChnD and ChnE) have been successfully used to oxidize 9-hydroxynonanoic acid. nih.gov Future work could involve screening for or engineering alcohol dehydrogenases with high specificity and efficiency for 6-hydroxynonanoic acid.

Utilization of this compound: Conversely, this compound can serve as a prochiral ketone substrate for enzymatic reduction to produce chiral 6-hydroxynonanoic acid, a potentially valuable chiral building block. Studies on the enzymatic reduction of the similar compound 8-chloro-6-oxooctanoic acid have shown that alcohol dehydrogenases from organisms like Thermoanaerobium brokii and Lactobacillus brevis can yield specific enantiomers with high purity. google.com Applying this concept to this compound could unlock pathways to new chiral molecules.

A summary of potential enzymatic reactions is presented in Table 1.

Table 1: Potential Novel Enzymatic Biotransformations

| Reaction Type | Substrate | Enzyme Class | Potential Product | Research Focus |

|---|---|---|---|---|

| Oxidation | 6-Hydroxynonanoic acid | Alcohol Dehydrogenase (ADH) | This compound | Screening/engineering ADHs for high specificity. |

| Reduction | This compound | Carbonyl Reductase / ADH | (R)- or (S)-6-Hydroxynonanoic acid | Enantioselective synthesis of chiral hydroxy acids. |

Exploration of this compound as a Research Probe in Metabolic Studies

The role of this compound as a metabolite in peroxisomal fatty acid oxidation suggests its potential as a specialized research tool or biomarker for studying metabolic health and disease. ontosight.ai When cellular metabolism is altered, the levels of intermediate metabolites can change, providing a window into the underlying biochemical state.

Its involvement in the breakdown of very-long-chain fatty acids makes it a candidate biomarker for disorders where this process is impaired, such as X-linked adrenoleukodystrophy. ontosight.ai The detection and quantification of this compound and its carnitine conjugate, 6-oxononanoylcarnitine, in biological fluids could offer a non-invasive way to monitor disease progression or the efficacy of therapeutic interventions. hmdb.ca

Furthermore, research on related oxo-fatty acids has shown their potential as indicators of metabolic stress. For example, 5-oxooctanoic acid has been positively correlated with body mass index (BMI) and body fat percentage in studies of obesity. mdpi.com Similarly, 8-amino-7-oxononanoic acid has been identified as a potential biomarker for osteonecrosis of the femoral head. researchgate.net These findings support the hypothesis that this compound could serve as a valuable probe in metabolomics studies to investigate perturbations in fatty acid metabolism across a range of conditions, including metabolic syndrome, diabetes, and inherited metabolic disorders.

Sustainable Chemical Synthesis Strategies for Producing this compound for Research Purposes

The limited commercial availability of this compound necessitates the development of efficient and sustainable synthesis strategies to support future research. Green chemistry principles, which emphasize waste prevention, energy efficiency, and the use of renewable resources, provide a framework for this development.

Current industrial methods for producing oxo-acids, such as the ozonolysis of unsaturated fatty acids like oleic acid, are effective but can be energy-intensive. Emerging sustainable alternatives focus on biocatalysis and chemo-enzymatic routes.

A key future strategy is the development of a multi-step enzymatic cascade starting from renewable feedstocks. This could mirror the chemo-enzymatic synthesis of 9-hydroxynonanoic acid from oleic acid, which involves hydration of the double bond followed by oxidation. sci-hub.semdpi.com A similar pathway could theoretically be designed to produce 6-hydroxynonanoic acid, which would then be oxidized to this compound using a biocatalyst, such as an immobilized alcohol dehydrogenase, in the final step. This approach avoids harsh chemical oxidants and can be performed in aqueous media under mild conditions.

Another avenue is the direct biocatalytic production from renewable resources using engineered microorganisms. europa.eu By combining pathways such as a reversed beta-oxidation cycle with the action of specific oxygenases and dehydrogenases, it may be possible to program microbes to convert simple carbon sources like glycerol (B35011) into this compound. nih.gov

Table 2: Comparison of Potential Synthesis Strategies

| Synthesis Strategy | Starting Material(s) | Key Advantages | Key Challenges |

|---|---|---|---|

| Chemo-enzymatic Synthesis | Oleic Acid / Other Unsaturated Fatty Acids | Use of renewable feedstock, milder conditions than pure chemical routes. | Multi-step process requiring optimization of each step. |

| Whole-Cell Biocatalysis | 6-Hydroxynonanoic acid | High specificity, mild reaction conditions, potential for immobilized enzyme systems. | Requires a renewable source of the starting hydroxy acid. |

Q & A

Q. What are the established synthetic routes for 6-Oxononanoic acid, and how do their yields and purity compare?

To synthesize this compound, common methods include oxidation of precursor fatty acids (e.g., 9-oxononanoic acid derivatives) or enzymatic pathways. Researchers should compare yields using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) and assess purity via nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, document reaction conditions (temperature, catalysts, solvents) and validate results against peer-reviewed protocols .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

NMR spectroscopy (¹H and ¹³C) is critical for structural elucidation, while mass spectrometry (MS) confirms molecular weight. For quantification, combine GC or HPLC with internal standards. Ensure calibration curves are validated for linearity and sensitivity. Cross-validate results using multiple techniques to minimize instrumental bias .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous compounds (e.g., 9-Oxononanoic acid) suggest storing the compound in airtight containers at 2–8°C. Use standard personal protective equipment (PPE: gloves, lab coat, goggles) and avoid inhalation/ingestion. Refer to safety sheets for structurally similar ketones and fatty acids for hazard mitigation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways involving this compound?

Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolic incorporation in model organisms. Pair this with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify intermediates. Control for confounding variables (e.g., diet, genetic background) and apply kinetic modeling to quantify flux rates. Validate findings using knockout models or enzyme inhibitors .

Q. What statistical approaches resolve contradictions in experimental data related to this compound’s biological activity?

Q. How should researchers optimize reaction conditions for scalable synthesis of this compound?

Employ design of experiments (DoE) frameworks, such as factorial designs, to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). Use response surface methodology (RSM) to model interactions between variables. Validate scalability by transitioning from batch to flow chemistry setups, monitoring yield and purity at each stage .

Q. What strategies validate the specificity of this compound in enzyme inhibition assays?

Conduct competitive inhibition assays with structural analogs to test binding specificity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Pair with molecular docking simulations to predict interaction sites. Confirm physiological relevance using cell-based assays with endogenous enzyme expression levels .

Q. How can interdisciplinary approaches enhance understanding of this compound’s role in lipid signaling?

Integrate lipidomics datasets with transcriptomic/proteomic profiles to map signaling networks. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify associated biological processes. Collaborate with computational chemists to model receptor-ligand interactions and predict downstream effects .

Methodological Best Practices

What criteria define a robust research question for studying this compound?

A strong question must be testable (e.g., "How does pH affect this compound stability?"), specific (define variables and measurement endpoints), and novel (address gaps in literature). Avoid overly broad or purely descriptive questions; instead, focus on mechanistic or comparative hypotheses .

Q. How should researchers structure a literature review to contextualize findings on this compound?

Follow PRISMA guidelines for systematic reviews: define inclusion/exclusion criteria, screen databases (PubMed, Scopus), and synthesize data thematically (e.g., synthesis methods, biological roles). Use tools like VOSviewer for bibliometric analysis to identify research trends and knowledge gaps .

Q. What reporting standards ensure reproducibility in studies involving this compound?

Adhere to CHEMDNER or MIAME protocols for chemical and omics data, respectively. Document raw data, instrument settings, and software versions in supplementary materials. Pre-register experimental designs on platforms like Open Science Framework to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.